
Triphenylvinylsilane
Overview
Description
Triphenylvinylsilane (C₂₀H₁₈Si, molecular weight: 286.44 g/mol) is a silicon-based organometallic compound characterized by a vinyl group attached to a triphenylsilane moiety. It is a white to off-white crystalline solid with a melting point of 68–70°C and a boiling point of 190°C at 3 mmHg . This compound is highly sensitive to moisture, requiring storage under inert conditions to prevent decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated silanes.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
1.1 Hiyama Cross-Coupling Reactions
TPVS is frequently used in Hiyama cross-coupling reactions, which involve the coupling of organohalides with organosilicon compounds. This method is significant for synthesizing biaryls and other complex organic molecules. The unique properties of TPVS, such as its ability to stabilize intermediates and enhance reaction rates, make it a valuable reagent in these reactions .
1.2 Photocatalytic Reactions
Recent studies have shown that TPVS can be utilized in photocatalyzed cycloaromatization reactions. For example, vinylsilanes, including TPVS, have been employed to create complex silacycles under visible light conditions. These reactions exhibit unique reactivity profiles due to the presence of silicon, which enhances the electronic properties of the resulting compounds .
Materials Science
2.1 Polymer Chemistry
TPVS has been integrated into polymer matrices to develop advanced materials. Specifically, it has been used in the preparation of poly(methyl methacrylate) (PMMA) gels through free radical crosslinking copolymerization. These gels are crucial for optical applications due to their transparency and mechanical properties .
2.2 Film-Forming Materials
The incorporation of TPVS into silsesquioxanes has led to the development of multifunctional materials with enhanced thermal stability and mechanical strength. These materials are being explored for applications in electronics and hybrid materials due to their unique properties derived from the silicon backbone .
Case Studies
Mechanism of Action
The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes the properties of triphenylvinylsilane and structurally related silicon compounds:
Reactivity and Selectivity
- Steric Effects: this compound’s bulky triphenyl groups direct regioselectivity in hydroboration. Using 9-BBN (a sterically hindered borane) ensures β-selectivity, yielding >95% 2-(triphenylsilyl)ethanol. In contrast, BH₃•THF produces regioisomeric mixtures (α:β = 2:3), similar to trimethylvinylsilane .
- Hydrolysis Sensitivity: Trimethoxyvinylsilane’s methoxy groups render it highly reactive toward hydrolysis, forming silanols for polymer crosslinking. This compound, however, resists hydrolysis due to its hydrophobic aryl substituents .
- Electrophilic Reactivity : Trichloro(chloromethyl)silane reacts aggressively with nucleophiles (e.g., water, amines), making it unsuitable for protective group chemistry but ideal for silicone production .
Biological Activity
Triphenylvinylsilane (TPVS) is an organosilicon compound characterized by the presence of a vinyl group and three phenyl groups attached to a silicon atom. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of TPVS, focusing on its interactions in biological systems, potential therapeutic uses, and relevant research findings.
This compound has the molecular formula and is synthesized through several methods, including hydrosilylation reactions. The vinyl group allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Synthesis Methods
- Hydrosilylation : Reaction with alkenes and alkynes.
- Reduction Reactions : Utilized as a reducing agent for carbonyl compounds.
- Deoxygenation : Effective in reducing esters and alcohols under radical conditions.
1. Medicinal Chemistry Applications
TPVS and its derivatives have been investigated for their roles in drug delivery systems and as intermediates in the synthesis of pharmaceutical compounds. The triphenylsilyl group enhances stability and bioavailability, making these compounds useful in therapeutic contexts.
2. Interaction with Biological Molecules
Research indicates that TPVS can interact with various biological substrates, influencing their reactivity:
- Hydrosilylation Reactions : TPVS has been shown to effectively hydrosilylate alkenes, which can be relevant for modifying biomolecules.
- Reducing Agent : It acts as a reducing agent for functional groups in organic molecules, potentially affecting metabolic pathways.
3. Toxicological Studies
Toxicological assessments suggest that TPVS may exhibit irritant properties upon contact with skin or mucous membranes. Safety data indicate that while it is not classified as highly toxic, appropriate precautions should be taken during handling.
Case Studies
Several studies have explored the applications of TPVS in synthetic chemistry, highlighting its versatility:
Case Study 1: Hydrosilylation of Alkenes
A study demonstrated that TPVS could effectively hydrosilylate various alkenes under mild conditions, producing valuable silane derivatives that can be further functionalized for medicinal applications .
Case Study 2: Reductive Deoxygenation
In another case, TPVS was utilized in a radical-mediated deoxygenation reaction to convert alcohols into hydrocarbons. This method showed high yields and selectivity, indicating its potential utility in organic synthesis .
Comparative Analysis
The following table summarizes the characteristics of TPVS compared to other silanes:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Vinylsilane | Versatile reactivity; used in drug synthesis |
Triethylsilane | Trialkylsilane | More common; less sterically hindered |
Trimethylsilane | Trialkylsilane | Widely used as a silane coupling agent |
Triphenylsilanethiol | Thioether | Contains a thiol group; used in different reactions |
Trichlorosilane | Trichlorosilane | Highly reactive; used for silicon-based materials |
Properties
IUPAC Name |
ethenyl(triphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOIHGSHJGMSMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066397 | |
Record name | Triphenylvinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18666-68-7 | |
Record name | Triphenylvinylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18666-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyltriphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylvinylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006 | |
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Record name | Benzene, 1,1',1''-(ethenylsilylidyne)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triphenylvinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYLTRIPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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